molecular formula C16H24N2O B4617612 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide

2-methyl-N-[3-(1-piperidinyl)propyl]benzamide

Cat. No.: B4617612
M. Wt: 260.37 g/mol
InChI Key: KSJXZJYRFLWKKC-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(1-piperidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.188863393 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity A study highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally similar to 2-methyl-N-[3-(1-piperidinyl)propyl]benzamide, for anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide moiety significantly influenced activity, with some derivatives demonstrating potent inhibitory effects on AChE, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).

Bioactivity of Metal Complexes Research on benzamides and their metal complexes, including copper and cobalt, showed that these compounds possess antibacterial properties against various bacterial strains. These findings open pathways for the application of this compound derivatives in developing new antibacterial agents (Khatiwora et al., 2013).

Anti-Fatigue Effects A series of benzamide derivatives, synthesized by reacting substituted benzoic acids with piperidine, demonstrated anti-fatigue effects in weight-loaded forced swimming mice. These findings suggest that compounds related to this compound could be explored for their potential to enhance physical endurance and combat fatigue (Wu et al., 2014).

Antipsychotic Agents Research on N-(piperidylalkyl)trifluoroethoxybenzamides, which are structurally related to this compound, has identified compounds with oral antiarrhythmic activity in mice. This indicates potential applications of similar compounds in developing treatments for arrhythmias (Banitt et al., 1977).

Serotonin 4 Receptor Agonist The synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, closely related to this compound, has been reported. These compounds were evaluated for their serotonin 4 (5-HT4) receptor agonist activity, suggesting potential applications in gastrointestinal motility disorders (Sonda et al., 2003).

Properties

IUPAC Name

2-methyl-N-(3-piperidin-1-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-14-8-3-4-9-15(14)16(19)17-10-7-13-18-11-5-2-6-12-18/h3-4,8-9H,2,5-7,10-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJXZJYRFLWKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.